molecular formula C12H12ClNO4 B14898331 4-(6-Chloropyridin-3-yl)-3-methyl-2,4-dioxobutyl acetate

4-(6-Chloropyridin-3-yl)-3-methyl-2,4-dioxobutyl acetate

Cat. No.: B14898331
M. Wt: 269.68 g/mol
InChI Key: MDNKIUGGFOXMPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-Chloropyridin-3-yl)-3-methyl-2,4-dioxobutyl acetate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloropyridine moiety attached to a dioxobutyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Chloropyridin-3-yl)-3-methyl-2,4-dioxobutyl acetate can be achieved through several synthetic routes. One common method involves the reaction of 6-chloropyridine-3-carbaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is typically carried out under reflux conditions in an organic solvent like ethanol. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production also focuses on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(6-Chloropyridin-3-yl)-3-methyl-2,4-dioxobutyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-(6-Chloropyridin-3-yl)-3-methyl-2,4-dioxobutyl acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(6-Chloropyridin-3-yl)-3-methyl-2,4-dioxobutyl acetate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-Bromopyridin-3-yl)-3-methyl-2,4-dioxobutyl acetate
  • 4-(6-Fluoropyridin-3-yl)-3-methyl-2,4-dioxobutyl acetate
  • 4-(6-Methoxypyridin-3-yl)-3-methyl-2,4-dioxobutyl acetate

Uniqueness

4-(6-Chloropyridin-3-yl)-3-methyl-2,4-dioxobutyl acetate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound versatile for chemical modifications.

Properties

Molecular Formula

C12H12ClNO4

Molecular Weight

269.68 g/mol

IUPAC Name

[4-(6-chloropyridin-3-yl)-3-methyl-2,4-dioxobutyl] acetate

InChI

InChI=1S/C12H12ClNO4/c1-7(10(16)6-18-8(2)15)12(17)9-3-4-11(13)14-5-9/h3-5,7H,6H2,1-2H3

InChI Key

MDNKIUGGFOXMPL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)COC(=O)C)C(=O)C1=CN=C(C=C1)Cl

Origin of Product

United States

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